

Spectroscopic data for 1-Bromo-2-cyclohexylbenzene (NMR, IR, MS)

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Compound of Interest

Compound Name: 1-Bromo-2-cyclohexylbenzene

Cat. No.: B1337486

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A Comprehensive Technical Guide to the Spectroscopic Analysis of 1-Bromo-2-cyclohexylbenzene

This guide provides a detailed overview of the spectroscopic data for **1-Bromo-2-cyclohexylbenzene**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines detailed experimental protocols, presents predicted data in a structured format, and illustrates the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for **1-Bromo-2-cyclohexylbenzene**. This data is based on the chemical structure and typical values for similar compounds, as specific experimental spectra are not readily available in public databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Predicted Data (500 MHz, CDCl₃)

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
7.55	d	1H	Ar-H
7.28	t	1H	Ar-H
7.10	t	1H	Ar-H
7.05	d	1H	Ar-H
2.85	m	1H	Cyclohexyl-H (CH)
1.80-1.95	m	4H	Cyclohexyl-H (CH ₂)
1.20-1.45	m	6H	Cyclohexyl-H (CH ₂)

¹³C NMR (Carbon NMR) Predicted Data (125 MHz, CDCl₃)

Chemical Shift (δ) (ppm)	Assignment
145.5	Ar-C (C-Br)
133.0	Ar-C
131.0	Ar-C
128.5	Ar-C
127.0	Ar-C
124.0	Ar-C
44.0	Cyclohexyl-C (CH)
33.5	Cyclohexyl-C (CH ₂)
26.8	Cyclohexyl-C (CH ₂)
26.0	Cyclohexyl-C (CH ₂)

Infrared (IR) Spectroscopy

Predicted FT-IR Peak Assignments (Neat)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3060-3010	Medium	Aromatic C-H Stretch
2935-2850	Strong	Aliphatic C-H Stretch
1580-1450	Medium-Strong	Aromatic C=C Bending
1450-1440	Medium	Aliphatic CH ₂ Bending
1025	Strong	C-Br Stretch
750-700	Strong	Ortho-disubstituted Benzene C-H Bending

Mass Spectrometry (MS)

Predicted Electron Ionization (EI) Mass Spectrum Fragmentation

m/z	Relative Intensity	Proposed Fragment
238/240	High	[M] ⁺ (Molecular Ion)
159	Medium	[M - Br] ⁺
91	High	[C ₇ H ₇] ⁺ (Tropylium ion)
81	Medium	[C ₆ H ₉] ⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid organic compound such as **1-Bromo-2-cyclohexylbenzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: Dissolve approximately 10-20 mg of **1-Bromo-2-cyclohexylbenzene** in 0.6-0.7 mL of deuterated chloroform (CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: A 500 MHz NMR spectrometer.
- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: -2 to 12 ppm.
 - Acquisition Time: 3-4 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-32.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled single-pulse sequence.
 - Spectral Width: 0 to 220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectra using the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation: As **1-Bromo-2-cyclohexylbenzene** is a liquid, it can be analyzed directly as a neat sample.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Place a small drop of **1-Bromo-2-cyclohexylbenzene** onto the ATR crystal.
 - Acquire the sample spectrum over a range of 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

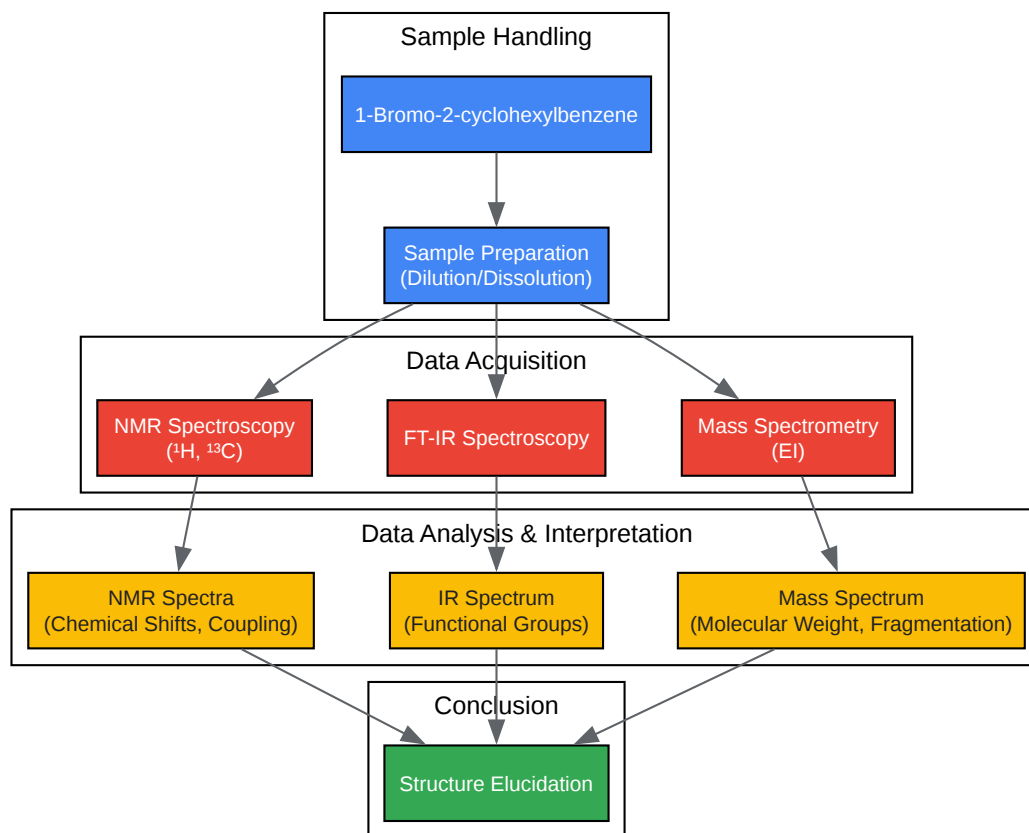
- Sample Preparation: Dilute a small amount of **1-Bromo-2-cyclohexylbenzene** in a volatile solvent such as methanol or dichloromethane.
- Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatography (GC) system for sample introduction.
- Data Acquisition:
 - Ionization Mode: Electron Ionization (EI).
 - Electron Energy: 70 eV.

- Mass Range: m/z 40-400.
- Ion Source Temperature: 200-250 °C.
- Data Processing: The mass spectrum is plotted as relative intensity versus mass-to-charge ratio (m/z).

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.

Workflow for Spectroscopic Analysis of 1-Bromo-2-cyclohexylbenzene



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Caption: A logical workflow for the spectroscopic identification of **1-Bromo-2-cyclohexylbenzene**.

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